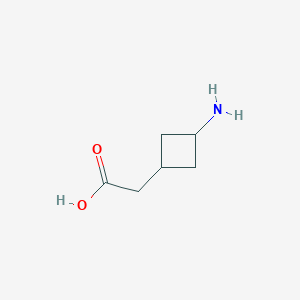

(3-Aminocyclobutyl)acetic acid

Description

(3-Aminocyclobutyl)acetic acid is a cyclobutane-derived compound featuring an amino group (-NH₂) at the 3-position of the cyclobutane ring and a carboxylic acid (-COOH) group attached via an acetic acid side chain.

Properties

IUPAC Name |

2-(3-aminocyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOKIDHQIVAHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300608, DTXSID001303158 | |

| Record name | cis-3-Aminocyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutaneacetic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-40-3, 1408074-73-6 | |

| Record name | Cyclobutaneacetic acid, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Aminocyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutaneacetic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclobutyl)acetic acid typically involves the reaction of cyclobutyl formaldehyde with ammonium sulfate, aqua ammonia, and cyanide in a methanol or ethanol solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.

Chemical Reactions Analysis

Amine Functionalization Reactions

The primary amine group undergoes typical nucleophilic reactions, including acylation, alkylation, and protection/deprotection strategies.

Acylation with Acetic Anhydride

The amine reacts with acetic anhydride in acidic or catalytic conditions to form the corresponding acetamide derivative. Zinc acetate in acetic acid efficiently catalyzes this transformation, achieving yields >90% under reflux (Table 1) .

Table 1: N-Acetylation of (3-Aminocyclobutyl)acetic Acid

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetic anhydride + Zn(OAc)₂ | Reflux, 3–4 hr | (3-Acetamidocyclobutyl)acetic acid | 90–92 |

Boc Protection

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of ionic liquids or bases like DMAP, forming the Boc-protected derivative. This reaction is critical for orthogonal protection in multi-step syntheses .

Carboxylic Acid Derivitization

The acetic acid moiety participates in esterification and decarboxylation reactions.

Esterification

Reacting with alcohols (e.g., methanol) under acid catalysis produces esters. For example:

Yields exceed 85% with sulfuric acid as a catalyst .

α-Arylation

Palladium-catalyzed α-arylation with aryl halides is feasible. Using Pd(OAc)₂ and NiXantphos in toluene, the α-carbon undergoes coupling with electron-deficient aryl bromides (e.g., 4-fluorobromobenzene), yielding diaryl acetic acid derivatives (Table 2) .

Table 2: Palladium-Catalyzed α-Arylation

| Aryl Halide | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Fluorobromobenzene | Pd(OAc)₂/NiXantphos | (3-Aminocyclobutyl)-α-aryl acetic acid | 75 |

Cyclobutane Ring-Involved Reactions

The strained cyclobutane ring enables unique photochemical and radical-mediated transformations.

Radical Recombination

In the presence of hydroxyl radicals (- OH), the cyclobutane ring participates in radical recombination, forming oligomers or cross-linked products. This is observed in aqueous oxidative environments .

Dakin–West Reaction

As an α-amino acid analog, this compound undergoes the Dakin–West reaction with acetic anhydride and pyridine, yielding a keto-amide via azlactone intermediates (Figure 1) .

Figure 1: Dakin–West Reaction Mechanism

-

Acylation : Formation of mixed anhydride with acetic anhydride.

-

Azlactone Formation : Intramolecular cyclization.

-

Decarboxylation : Release of CO₂ to form the keto-amide.

OH Radical Oxidation

The acetic acid group oxidizes to glyoxylic acid () under - OH attack, with subsequent degradation to formaldehyde () .

Thermal Decarboxylation

At elevated temperatures (>150°C), decarboxylation occurs, yielding (3-aminocyclobutyl)methane and CO₂. Thermodynamic data (ΔH ≈ 82.4 kJ/mol) suggest moderate stability under standard conditions .

Scientific Research Applications

(3-Aminocyclobutyl)acetic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutane derivatives.

Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3-Aminocyclobutyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group and carboxylic acid moiety can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related molecules in terms of functional groups, molecular geometry, and applications. Below is a detailed analysis supported by data tables.

Table 1: Structural Comparison of (3-Aminocyclobutyl)acetic Acid and Analogs

Key Findings from Comparative Analysis

Functional Group Influence: this compound’s -NH₂ and -COOH groups enable chelation of metal ions (e.g., U(VI)), similar to amino-functionalized adsorbents like ASBB (acetic acid-modified sludge-based biochar), which showed 97.8% uranium removal via -COO⁻ coordination . In contrast, 2-(3-Aminocyclobutyl)acetic acid HCl (hydrochloride salt) is more water-soluble due to ionic character, making it suitable for pharmaceutical formulations .

Cyclobutane vs. Aromatic analogs like [1-(3-Bromophenyl)cyclobutyl]acetic acid exhibit enhanced stability and π-π interactions for catalytic or sensing applications .

Adsorption Capacity: While direct data for this compound are unavailable, acetic acid-modified biochar (ASBB) achieved a uranium adsorption capacity of 112.40 mg/g, driven by -COOH/-COO⁻ groups . Amino-functionalized mesoporous silica similarly showed high U(VI) removal (119.16 mg/g) via -NH₂ coordination . These findings suggest that this compound could exhibit comparable performance in environmental remediation.

Table 2: Adsorption Performance of Functionalized Compounds

Biological Activity

(3-Aminocyclobutyl)acetic acid, particularly in its hydrochloride form (cis-(3-Aminocyclobutyl)acetic acid hydrochloride), has garnered attention for its diverse biological activities. This compound is being explored for its potential therapeutic applications, especially in neuropharmacology and oncology. Below is a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

The biological activity of cis-(3-Aminocyclobutyl)acetic acid is primarily attributed to its interactions with various molecular targets within the body. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound may inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). HDACs are crucial for gene expression regulation, while MMPs are involved in tissue remodeling and wound healing. Inhibition of these enzymes could have therapeutic implications for cancer and inflammatory diseases.

- Neuroprotective Effects : Studies suggest that cis-(3-Aminocyclobutyl)acetic acid may influence neurotransmitter systems, particularly by modulating glutamate and GABA receptors. This modulation is essential for synaptic plasticity, which is vital for learning and memory processes.

- Antimicrobial Activity : Preliminary findings indicate that cis-(3-Aminocyclobutyl)acetic acid exhibits antimicrobial properties against certain bacterial and fungal strains, although further research is necessary to elucidate the mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the unique properties of cis-(3-Aminocyclobutyl)acetic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Glutamic Acid | C5H9NO4 | Major neurotransmitter; involved in synaptic plasticity. |

| 2-Amino-3-methylbutanoic Acid | C5H11NO2 | Important for protein synthesis; branched-chain amino acid. |

| 3-Aminopropanoic Acid | C3H7NO2 | Simple amino acid; involved in metabolic pathways. |

Cis-(3-Aminocyclobutyl)acetic acid's cyclobutane ring structure distinguishes it from these compounds, potentially conferring unique pharmacological properties.

Neuroprotective Potential

A study investigating the neuroprotective effects of cis-(3-Aminocyclobutyl)acetic acid found that it could enhance synaptic plasticity in models of neurodegenerative diseases. The compound was shown to increase the expression of neurotrophic factors, which are critical for neuronal survival and function.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of cis-(3-Aminocyclobutyl)acetic acid against various cancer cell lines. Notably, it demonstrated significant cytotoxic effects on triple-negative breast cancer (TNBC) cells (MDA-MB-231), with IC50 values indicating potent activity at low concentrations . The compound's ability to inhibit cell proliferation suggests a promising avenue for cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.